molecular formula C7H4KN3OS B2425219 Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate CAS No. 1024183-19-4

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate

Cat. No.: B2425219
CAS No.: 1024183-19-4
M. Wt: 217.29
InChI Key: IRKLQCCSPUSLQE-UHFFFAOYSA-M
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Description

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate is a compound that features a 1,3,4-oxadiazole ring attached to a pyridine ring and a thiolate group. This compound is known for its luminescent properties, making it useful in various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate typically involves the reaction of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol with potassium hydroxide. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) at room temperature. The product is then isolated and purified using standard techniques such as recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate undergoes various chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

    Complexation: The compound can form coordination complexes with metal ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

    Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used in aqueous or organic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted pyridine derivatives.

    Complexation: Metal coordination complexes.

Scientific Research Applications

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it can catalyze the oxygen-independent regioselective hydroxylation of sterols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate is unique due to its combination of a pyridine ring, an oxadiazole ring, and a potassium thiolate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

potassium;5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS.K/c12-7-10-9-6(11-7)5-1-3-8-4-2-5;/h1-4H,(H,10,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZYNQUVLZHCGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4KN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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